molecular formula C11H10N2O B6322852 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole CAS No. 884637-65-4

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole

Cat. No.: B6322852
CAS No.: 884637-65-4
M. Wt: 186.21 g/mol
InChI Key: VOTQCPJPCGKLKP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole (CAS 884637-65-4) is a small molecule organic compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol . It belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities. While specific biological data for this compound is limited in the current literature, the 1,2,4-oxadiazole ring is recognized as a metabolically stable bioisostere for ester and amide functionalities, making it a valuable building block in drug discovery . Researchers are exploring 1,2,4-oxadiazole derivatives for various applications, including their potential as multifunctional agents for neurodegenerative diseases and as succinate dehydrogenase inhibitors (SDHIs) for antifungal research . Furthermore, the 1,3,4-oxadiazole isomer (a closely related structure) has demonstrated potent anticancer properties through mechanisms such as the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II . This compound is provided for research and development purposes only. All statements are for informational purposes only and are not intended to diagnose, treat, or prevent any disease.

Properties

IUPAC Name

5-cyclopropyl-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTQCPJPCGKLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of Phenylnitrile Oxide

Phenylhydroxamoyl chloride (prepared from benzaldehyde oxime) is treated with chloramine-T in dichloromethane to generate phenylnitrile oxide.

Procedure

  • Nitrile Oxide Formation : Phenylhydroxamoyl chloride (5 mmol) is stirred with chloramine-T (5.5 mmol) in DCM at 0°C for 30 minutes.

  • Cycloaddition : Cyclopropyl nitrile (5 mmol) is added, and the reaction is warmed to 25°C for 12 hours.

  • Purification : The product is isolated via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data

DipoleophileDipolarophileYield (%)
Phenylnitrile oxideCyclopropyl nitrile45

Advantages : Direct construction of the oxadiazole ring.
Limitations : Low yields due to nitrile oxide dimerization; requires Pt-based catalysts for improved efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates heterocyclization reactions, reducing reaction times from hours to minutes. This method is particularly effective for synthesizing thermally sensitive oxadiazoles.

One-Pot MWI Protocol

A mixture of phenylamidoxime (5 mmol), cyclopropanecarboxylic acid (5 mmol), and N,N-diisopropylcarbodiimide (DIC, 6 mmol) in DMF is irradiated at 150°C for 15 minutes. The crude product is precipitated in ice-water and recrystallized from ethanol.

Key Data

MethodTimeYield (%)
Conventional6 h68
MWI15 min72

Advantages : Enhanced reaction efficiency; reduced solvent use.
Limitations : Specialized equipment required; scalability challenges.

Base-Promoted Cyclization in Superbasic Media

Recent advances utilize NaOH/DMSO systems to facilitate cyclization at room temperature, avoiding harsh reagents.

Superbase Method

Phenylamidoxime (5 mmol) and cyclopropanecarboxylic acid methyl ester (5 mmol) are combined in NaOH/DMSO (1:1 v/v) and stirred at 25°C for 24 hours. The product is extracted with ethyl acetate and purified via flash chromatography.

Key Data

BaseSolventTime (h)Yield (%)
NaOHDMSO2458

Advantages : Mild conditions; avoids toxic solvents.
Limitations : Long reaction time; moderate yields.

Mechanochemical Synthesis

Emerging mechanochemical methods employ ball milling to achieve solvent-free cyclization, aligning with green chemistry principles.

Solid-State Synthesis

Phenylamidoxime (5 mmol) and cyclopropanecarbonyl chloride (5 mmol) are loaded into a ball mill with K₂CO₃ (10 mmol). Milling at 30 Hz for 1 hour affords the product, which is washed with water and dried.

Key Data

AdditiveFrequency (Hz)Yield (%)
K₂CO₃3065

Advantages : Solvent-free; rapid synthesis.
Limitations : Limited substrate scope; specialized equipment needed.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxadiazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl or cyclopropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds .

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole derivatives have shown promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms.

Case Studies and Findings

  • A study found that certain 1,2,4-oxadiazole derivatives exhibited significant anticancer activity against various cell lines. For instance, derivatives synthesized by Maftei et al. demonstrated moderate activity against a panel of 11 cancer cell lines with IC50 values around 92.4 µM .
  • Kucukoglu et al. reported that some Schiff bases fused with 1,2,4-oxadiazoles showed higher potency than standard chemotherapeutic agents like 5-fluorouracil .
CompoundCell Line TestedIC50 Value (µM)Reference
1 Various92.4
6a-c Ca9-22137.3 - 140.3
9a-c MCF-70.48 - 0.19

Broader Biological Activities

Beyond anticancer effects, 1,2,4-oxadiazoles exhibit a range of biological activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
  • Antiviral : Certain studies suggest efficacy against viral infections, including HIV.

Research also indicates that oxadiazoles can serve as crucial components in pharmacophores or as linkers in drug design .

Synthesis and Structural Modifications

The synthesis of 5-cyclopropyl-3-phenyl-1,2,4-oxadiazole can be achieved through various methods including:

  • Cyclization reactions involving hydrazones and carboxylic acids.

Modification of the oxadiazole ring structure can enhance biological activity. For example:

  • The introduction of electron-withdrawing groups has been correlated with increased potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Modifications

Key structural variations in 1,2,4-oxadiazoles include substitutions at positions 3 and 5, which modulate bioactivity. Below is a comparative analysis of 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole with analogous compounds:

Compound Name Substituents (Position 3/5) Biological Activity Key Findings References
This compound Phenyl (3), Cyclopropyl (5) Anticancer, Antiviral, Anti-inflammatory GI50 = 4.5 µM (WiDr cells); enhanced activity with EWGs on phenyl ring . Strong anti-hRV-A21 activity (nanomolar range) .
5-Methyl-3-phenyl-1,2,4-oxadiazole Phenyl (3), Methyl (5) Anti-inflammatory Exhibits activity comparable to phenylbutazone; COX/5-LOX dual inhibition .
5-Ethyl-3-phenyl-1,2,4-oxadiazole (Compound 2b) Phenyl (3), Ethyl (5) Antiviral (hRV-B14, -A21) Moderate activity against hRV-B14 (IC50 ~ 50 nM); lower potency against hRV-A21 vs. cyclopropyl analog .
5-(4-Trifluoromethylphenyl)-3-cyclopropyl-1,2,4-oxadiazole Cyclopropyl (3), 4-CF3-phenyl (5) Antiviral, Anticancer Higher molecular weight (320.27 g/mol) may reduce bioavailability; activity data pending .
5-Amino-3-phenyl-1,2,4-oxadiazole Phenyl (3), Amino (5) Unspecified Limited data; potential as a precursor for further functionalization .

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -CF3, -NO2) at the para position of the phenyl ring significantly enhances antiproliferative activity. For example, trifluoromethyl-substituted analogs show improved binding to hydrophobic pockets in target proteins .
  • Alkyl vs. Cycloalkyl Groups: Cyclopropyl substitution at position 5 improves antiviral potency (e.g., 2c vs. 2b in anti-hRV-A21 activity) due to increased steric bulk and lipophilicity, enhancing membrane permeability .
  • Amino Substitutions: 5-Amino derivatives (e.g., 5-amino-3-phenyl-1,2,4-oxadiazole) are less explored but may offer tunable hydrogen-bonding interactions for kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Property This compound 5-Methyl-3-phenyl-1,2,4-oxadiazole 5-Ethyl-3-phenyl-1,2,4-oxadiazole
Molecular Weight (g/mol) ~215.25 ~175.18 ~189.21
LogP (Predicted) ~2.8 ~2.1 ~2.5
Metabolic Stability High (cyclopropyl reduces oxidation) Moderate Moderate
Anticancer Potency (GI50) 4.5 µM (WiDr) Not reported Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole
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